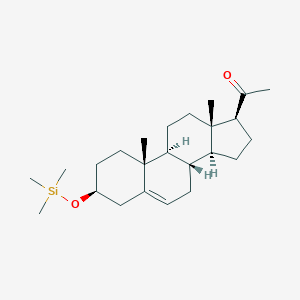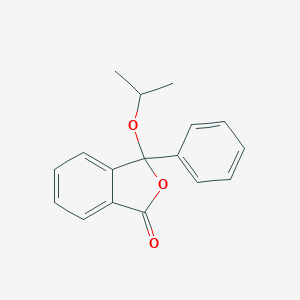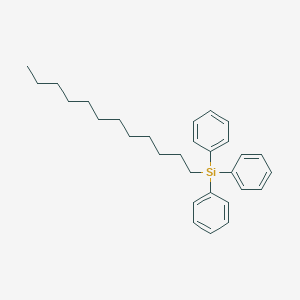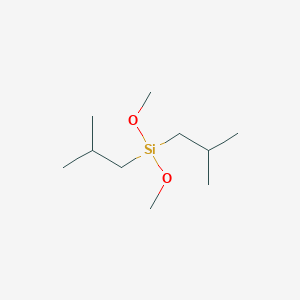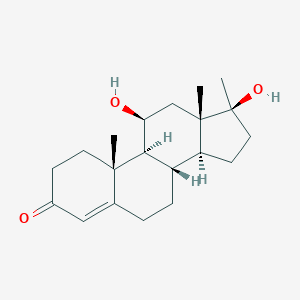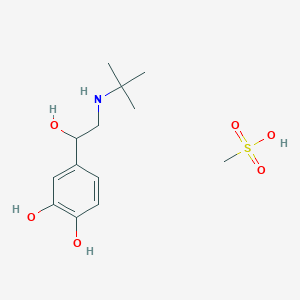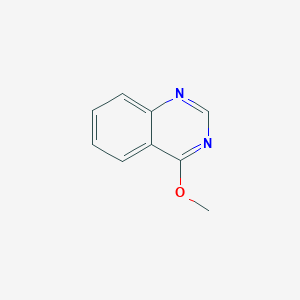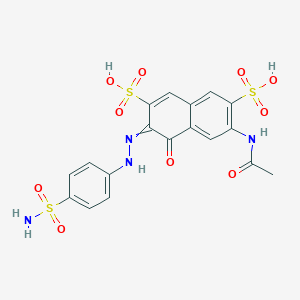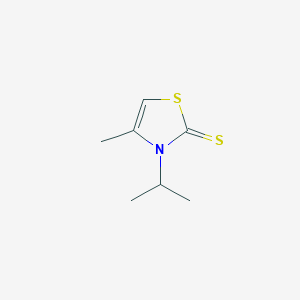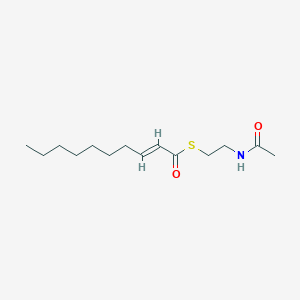
S-(2-acetamidoethyl) (E)-dec-2-enethioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(2-acetamidoethyl) (E)-dec-2-enethioate, also known as AEDT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. AEDT is a thiol-reactive molecule that is highly selective towards cysteine residues and has been used in various biochemical and physiological studies.
科学研究应用
S-(2-acetamidoethyl) (E)-dec-2-enethioate has been used in various scientific research applications, including protein labeling, protein cross-linking, and enzyme inhibition studies. S-(2-acetamidoethyl) (E)-dec-2-enethioate is a thiol-reactive molecule that selectively reacts with cysteine residues in proteins, making it a useful tool for protein labeling and cross-linking experiments. S-(2-acetamidoethyl) (E)-dec-2-enethioate has also been used as an inhibitor of cysteine proteases, such as cathepsin B and L, which play a role in various diseases, including cancer and neurodegenerative disorders.
作用机制
The mechanism of action of S-(2-acetamidoethyl) (E)-dec-2-enethioate involves the selective reaction of the thiol group on cysteine residues in proteins. S-(2-acetamidoethyl) (E)-dec-2-enethioate forms a covalent bond with the cysteine residue, resulting in the formation of a thioether linkage. This covalent bond can be used to label or cross-link proteins or to inhibit the activity of cysteine proteases.
生化和生理效应
S-(2-acetamidoethyl) (E)-dec-2-enethioate has been shown to have various biochemical and physiological effects. S-(2-acetamidoethyl) (E)-dec-2-enethioate has been used to label and cross-link proteins, allowing for the visualization and identification of protein complexes. S-(2-acetamidoethyl) (E)-dec-2-enethioate has also been used to inhibit the activity of cysteine proteases, which play a role in various diseases, including cancer and neurodegenerative disorders.
实验室实验的优点和局限性
One of the advantages of S-(2-acetamidoethyl) (E)-dec-2-enethioate is its high selectivity towards cysteine residues in proteins, making it a useful tool for protein labeling and cross-linking experiments. S-(2-acetamidoethyl) (E)-dec-2-enethioate is also relatively easy to synthesize, with a yield of around 70%. However, one of the limitations of S-(2-acetamidoethyl) (E)-dec-2-enethioate is its potential toxicity, which can affect the results of experiments. It is important to use S-(2-acetamidoethyl) (E)-dec-2-enethioate in appropriate concentrations and to perform toxicity tests before using it in experiments.
未来方向
There are many future directions for the use of S-(2-acetamidoethyl) (E)-dec-2-enethioate in scientific research. One potential direction is the use of S-(2-acetamidoethyl) (E)-dec-2-enethioate in the study of protein-protein interactions and the identification of protein complexes. S-(2-acetamidoethyl) (E)-dec-2-enethioate could also be used in the development of new inhibitors for cysteine proteases, which play a role in various diseases. Additionally, S-(2-acetamidoethyl) (E)-dec-2-enethioate could be used in the development of new imaging techniques for the visualization of protein complexes in cells. Overall, S-(2-acetamidoethyl) (E)-dec-2-enethioate has the potential to be a valuable tool in various scientific research applications.
合成方法
The synthesis of S-(2-acetamidoethyl) (E)-dec-2-enethioate involves the reaction of 10-undecenoic acid with thionyl chloride to form 10-undecenoyl chloride. This intermediate is then reacted with 2-aminoethanol to form the desired product, S-(2-acetamidoethyl) (E)-dec-2-enethioate. The overall yield of this synthesis method is around 70%, making it an efficient and reliable method for producing S-(2-acetamidoethyl) (E)-dec-2-enethioate.
属性
CAS 编号 |
15493-41-1 |
|---|---|
产品名称 |
S-(2-acetamidoethyl) (E)-dec-2-enethioate |
分子式 |
C14H25NO2S |
分子量 |
271.42 g/mol |
IUPAC 名称 |
S-(2-acetamidoethyl) (E)-dec-2-enethioate |
InChI |
InChI=1S/C14H25NO2S/c1-3-4-5-6-7-8-9-10-14(17)18-12-11-15-13(2)16/h9-10H,3-8,11-12H2,1-2H3,(H,15,16)/b10-9+ |
InChI 键 |
HYDKTIAWESXLEF-MDZDMXLPSA-N |
手性 SMILES |
CCCCCCC/C=C/C(=O)SCCNC(=O)C |
SMILES |
CCCCCCCC=CC(=O)SCCNC(=O)C |
规范 SMILES |
CCCCCCCC=CC(=O)SCCNC(=O)C |
同义词 |
2-decenoic acid N-acetylcysteamine thioester 2-decenoic acid N-acetylcysteamine thioester, (E)-isomer 2-decenoic-NACS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



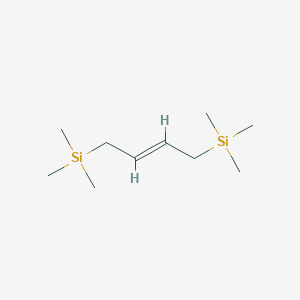
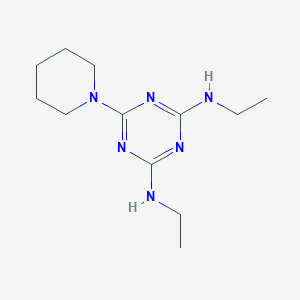

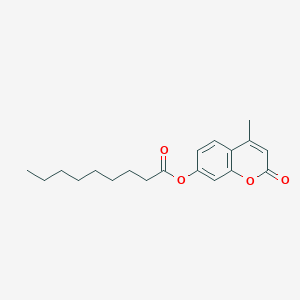
![1-[(1S,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B92050.png)
